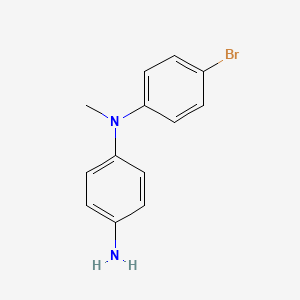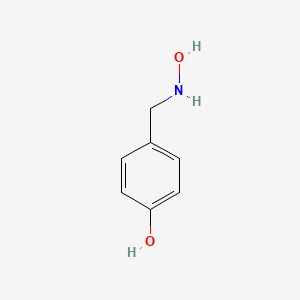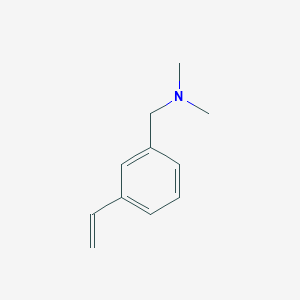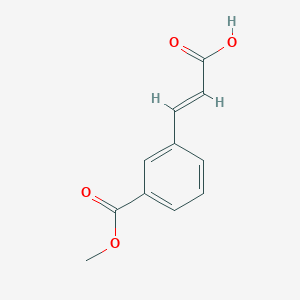
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid is an organic compound characterized by the presence of a methoxycarbonyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid typically involves the reaction of 3-(methoxycarbonyl)benzaldehyde with malonic acid in the presence of a base, such as piperidine, under reflux conditions. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, safety, and scalability. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can be adapted for the synthesis of various acrylate derivatives .
Chemical Reactions Analysis
Types of Reactions
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Typical conditions involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-(methoxycarbonyl)benzoic acid, while reduction with lithium aluminum hydride can produce 3-(methoxycarbonyl)phenylpropanol.
Scientific Research Applications
(E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as adhesives and coatings
Mechanism of Action
The mechanism of action of (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways and cellular processes. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (E)-3-(3-(Methoxycarbonyl)phenyl)acrylic acid include:
(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
3-Hydroxy-2-aryl acrylates: Precursors in the synthesis of natural products and essential drugs.
Phenolic compounds: Known for their antimicrobial, antioxidant, and anti-inflammatory properties.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its methoxycarbonyl group enhances its solubility and stability, while the acrylic acid moiety allows for versatile chemical modifications and interactions with biological targets.
Properties
Molecular Formula |
C11H10O4 |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
(E)-3-(3-methoxycarbonylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)9-4-2-3-8(7-9)5-6-10(12)13/h2-7H,1H3,(H,12,13)/b6-5+ |
InChI Key |
JNBCPXAKXKOFPN-AATRIKPKSA-N |
Isomeric SMILES |
COC(=O)C1=CC=CC(=C1)/C=C/C(=O)O |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


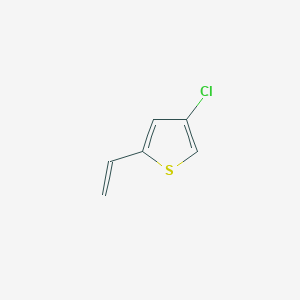
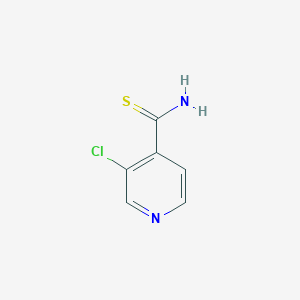
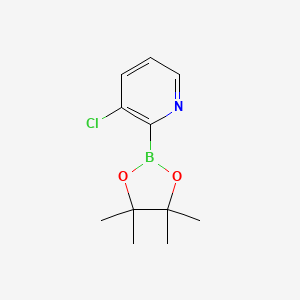
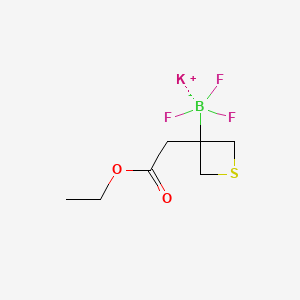
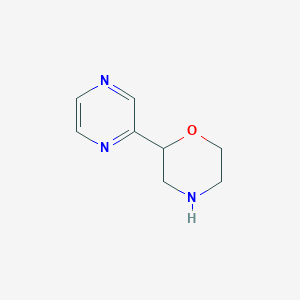
![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
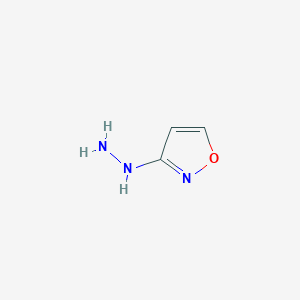
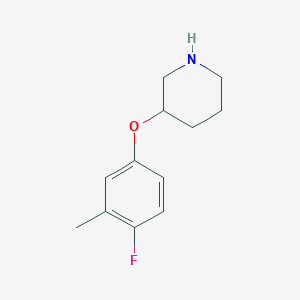

![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13613915.png)
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)
